molecular formula C12H11NO2 B15260779 7-Ethylisoquinoline-1-carboxylic acid

7-Ethylisoquinoline-1-carboxylic acid

Cat. No.: B15260779
M. Wt: 201.22 g/mol
InChI Key: LIYYBGWLMDESJG-UHFFFAOYSA-N
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Description

7-Ethylisoquinoline-1-carboxylic acid is a heterocyclic compound featuring an isoquinoline core substituted with an ethyl group at position 7 and a carboxylic acid group at position 1 (Figure 1). Isoquinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

7-ethylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-2-8-3-4-9-5-6-13-11(12(14)15)10(9)7-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

LIYYBGWLMDESJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CN=C2C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

7-Ethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Ethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects at Position 7

The substituent at position 7 significantly influences electronic, steric, and solubility properties. Key comparisons include:

  • Ethyl vs. Methyl (): Ethyl groups (C2H5) increase lipophilicity and steric bulk compared to methyl (CH3). For example, Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate (melting point: ~120–125°C) likely has lower solubility in water than its ethyl-substituted analogs due to reduced polarity .
  • Ethyl vs. Trifluoromethyl (): The trifluoromethyl (CF3) group is electron-withdrawing, enhancing electrophilic reactivity and reducing basicity. Ethyl 7-Trifluoromethyl-1-methylisoquinoline-3-carboxylate may exhibit distinct <sup>1</sup>H NMR shifts (e.g., downfield shifts for protons near CF3) compared to ethyl-substituted derivatives .
  • Ethyl vs. Chloro (): Chloro (Cl) substituents increase polarity and melting points. Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate likely has a higher melting point (>150°C) than ethyl analogs due to stronger dipole-dipole interactions .

Functional Group Variations

  • Carboxylic Acid (Position 1) vs. Ester (Position 3): The carboxylic acid group in the target compound enhances acidity (pKa ~4–5) and hydrogen-bonding capacity compared to esters (e.g., Ethyl 7-Methyl-1-methylisoquinoline-3-carboxylate). This difference impacts crystallization (higher melting points for acids) and bioavailability .
  • Quinoline vs. Isoquinoline Core (): 7-Ethoxy-1-ethyl-6-(2-methoxyethoxy)-4-oxoquinoline-3-carboxylic acid (a quinoline derivative) differs in nitrogen position, reducing aromaticity compared to isoquinoline. This alters dipole moments and solubility, favoring interactions with hydrophobic targets .

Spectroscopic Trends

  • <sup>1</sup>H NMR Shifts ():
    • Methyl groups at position 7 produce upfield shifts (~δ 2.5–3.0 ppm).
    • Electron-withdrawing groups (e.g., CF3) deshield adjacent protons, causing downfield shifts (~δ 7.5–8.5 ppm).
    • Ethyl groups show characteristic triplet/multiplet patterns for CH2 and CH3 groups .

Implications for Research and Development

  • Synthetic Chemistry: Carboxylic acid at position 1 enables conjugation reactions (e.g., amide formation), unlike esters in compounds .

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